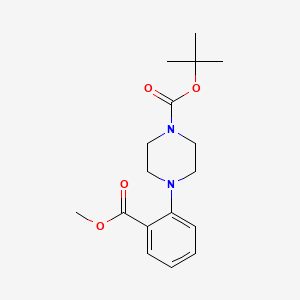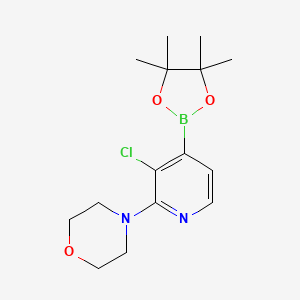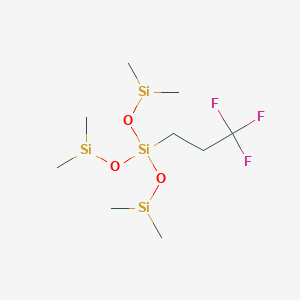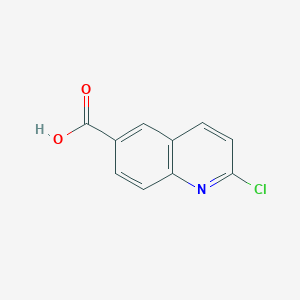
Acide 3-isobutoxyphénylboronique
Vue d'ensemble
Description
3-Isobutoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an isobutoxy group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Applications De Recherche Scientifique
3-Isobutoxyphenylboronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
3-Isobutoxyphenylboronic acid is a low-molecular-weight hydrogelator . It forms a network of cross-linked nanofibers when dissolved in water, combining amorphous and crystalline phases . This interaction with water molecules results in the formation of hydrogels, which have unique viscoelastic, mechanical, and swelling properties .
Biochemical Pathways
The formation of hydrogels can influence various biological processes, including tissue engineering and drug delivery .
Pharmacokinetics
The solubility of isobutoxy derivatives of phenylboronic acid has been studied , which can influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-Isobutoxyphenylboronic acid’s action primarily involve the formation of hydrogels. These hydrogels can provide structural support for cell division while mimicking tissues . They can also respond to various triggers, such as pH increase, H2O2, and cyclodextrin addition, and selectively absorb dyes for liquid mixture separation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Isobutoxyphenylboronic acid. For instance, the viscoelastic properties of the hydrogels formed by this compound can be tuned by adding urea, thereby adjusting the gelation temperature . Furthermore, the compound’s response to various triggers (pH increase, H2O2, and cyclodextrin addition) suggests that changes in the chemical environment can affect its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyphenylboronic acid typically involves the reaction of 3-bromophenol with isobutyl bromide in the presence of a base to form 3-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield 3-Isobutoxyphenylboronic acid .
Industrial Production Methods: Industrial production methods for 3-Isobutoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenolic compounds are typically produced.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the isobutoxy group, making it less hydrophobic and potentially less selective in certain reactions.
4-Isobutoxyphenylboronic Acid: Similar structure but with the isobutoxy group at the para position, which can influence its reactivity and solubility.
2-Isobutoxyphenylboronic Acid: The isobutoxy group at the ortho position can lead to steric hindrance, affecting its reactivity.
Uniqueness: 3-Isobutoxyphenylboronic acid’s meta substitution provides a balance between reactivity and steric effects, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
[3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSYEUNKIDTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584582 | |
| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-21-7 | |
| Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)








